molecular formula C18H14N2O3 B2403213 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 105260-10-4

2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2403213
Key on ui cas rn: 105260-10-4
M. Wt: 306.321
InChI Key: SMZOPJDSHVNPHT-UHFFFAOYSA-N
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Patent
US05677297

Procedure details

80 g of the product obtained above were suspended in 140 ml of dimethylformamide. A solution of 72.6 g of potassium phthalimide in 205 ml of dimethylformamide was added to the suspension, which was subsequently stirred at 60° C. for 16 hours. For working up, the mixture was cooled to room temperature and 800 ml of water were slowly added dropwise, and the mixture was stirred while cooling in ice for 2 hours. The resulting mass of crystals was filtered out with suction and washed first with a water/dimethylformamide mixture and then with methyl tert-butyl ether and subsequently dried under reduced pressure at 60° C. for 2 days. 73.3 g of 4,5-dihydro-3-phthalimido-1H-1-benzazepin-2(3H)-one with a melting range from 185 to 195° C. were obtained.
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].O.[CH3:14][N:15](C)[CH:16]=[O:17]>>[C:1]1(=[O:11])[N:5]([CH:1]2[CH2:2][CH2:10][C:9]3[CH:8]=[CH:7][CH:3]=[CH:4][C:14]=3[NH:15][C:16]2=[O:17])[C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12 |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
72.6 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
205 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was subsequently stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mass of crystals was filtered out with suction
WASH
Type
WASH
Details
washed first with a water/dimethylformamide mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with methyl tert-butyl ether and subsequently dried under reduced pressure at 60° C. for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(C=2C(C(N1C1C(NC3=C(CC1)C=CC=C3)=O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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